(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine
Description
(R)-N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine (CAS: 2007920-03-6) is a chiral amine featuring an 8-azaspiro[4.5]decane core. Its molecular formula is C₁₈H₂₈N₂O (MW: 288.4 g/mol), with a 95% purity grade commercially available as HD-8766 (Combi-Blocks Inc.) . The structure includes:
- Spirocyclic core: An 8-azaspiro[4.5]decane system, which combines a piperidine-like nitrogen-containing ring fused to a cyclohexane ring.
- Substituents: An (R)-configured 1-(4-methoxyphenyl)ethyl group attached to the amine nitrogen.
Properties
IUPAC Name |
(4R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(15-5-7-16(21-2)8-6-15)20-17-4-3-9-18(17)10-12-19-13-11-18/h5-8,14,17,19-20H,3-4,9-13H2,1-2H3/t14-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWQGAUCPPZFFD-RHSMWYFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N[C@@H]2CCCC23CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144228 | |
| Record name | 8-Azaspiro[4.5]decan-1-amine, N-[(1R)-1-(4-methoxyphenyl)ethyl]-, (1R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-03-6 | |
| Record name | 8-Azaspiro[4.5]decan-1-amine, N-[(1R)-1-(4-methoxyphenyl)ethyl]-, (1R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaspiro[4.5]decan-1-amine, N-[(1R)-1-(4-methoxyphenyl)ethyl]-, (1R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine, also known by its CAS number 1801765-84-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N2O. The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of the methoxyphenyl group is believed to enhance its lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structural motifs often interact with various neurotransmitter systems, particularly the sigma (σ) receptors. These receptors are implicated in numerous neuropsychiatric disorders, making them a target for developing novel therapeutic agents.
Sigma Receptor Interaction
A study highlighted the synthesis of related piperidine compounds that demonstrated high affinity for σ1 receptors, which are associated with neuroprotective effects and modulation of neurotransmitter release . Although specific data on this compound's affinity for these receptors is limited, its structural similarities suggest potential σ receptor activity.
Antipsychotic Potential
Compounds structurally related to this compound have shown promise in antipsychotic models. For instance, 1-aryl-1,3,8-triazaspiro[4.5]decan derivatives exhibited antipsychotic profiles with reduced side effects compared to traditional antipsychotics . This suggests that this compound may also possess similar therapeutic potential.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Sigma Affinity (K(i), nM) | Antipsychotic Activity | Notes |
|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa... | 5.4 ± 0.4 | Yes | High selectivity for σ2 receptors |
| 1-Aryl-1,3,8-triazaspiro[4.5]decan derivatives | Varies | Yes | Reduced EPS compared to haloperidol |
| (R)-N-((R)-1-(4-methoxyphenyl)ethyl)... | TBD | TBD | Structural similarities to active compounds |
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have demonstrated significant efficacy in animal models. For example, studies on σ receptor ligands indicate potential applications in tumor imaging and treatment due to their selective binding profiles and low toxicity .
Neuropharmacological Effects
The neuropharmacological effects of similar compounds have been investigated extensively. For instance, the modulation of dopamine and serotonin pathways through σ receptor interaction has been linked to improved outcomes in models of depression and anxiety disorders . Although direct evidence for this compound is lacking, its design suggests it may influence these pathways similarly.
Comparison with Similar Compounds
1,3-Diazaspiro[4.5]decane Derivatives
Example Compounds :
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14)
| Parameter | Target Compound | Compound 13/14 |
|---|---|---|
| Core Structure | 8-Azaspiro[4.5]decane | 1,3-Diazaspiro[4.5]decane |
| Substituents | (R)-1-(4-Methoxyphenyl)ethyl | Phenyl/chlorophenyl + piperazine-propyl |
| Functional Groups | Amine, methoxy | Amine, ketone (dione), piperazine |
| Molecular Weight | 288.4 | ~500–550 (estimated) |
| Key Differences | Single nitrogen in spiro core, no dione | Two nitrogens in spiro core, dione rings |
The piperazine-propyl chain may improve solubility but increase steric hindrance compared to the target compound’s compact (4-methoxyphenyl)ethyl group .
BMY7378: 8-(2-[4-(2-Methoxyphenyl)-1-Piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione
| Parameter | Target Compound | BMY7378 |
|---|---|---|
| Core Structure | 8-Azaspiro[4.5]decane | 8-Azaspiro[4.5]decane |
| Substituents | (R)-1-(4-Methoxyphenyl)ethyl | Piperazinyl-ethyl + dione |
| Functional Groups | Amine, methoxy | Amine, ketone (dione), piperazine |
| Molecular Weight | 288.4 | ~474.5 (estimated) |
| Pharmacology | Unknown | α1-Adrenergic receptor antagonist |
Analysis: BMY7378’s dione rings and piperazine substituent likely confer selectivity for α1-adrenergic receptors, whereas the target compound’s 4-methoxyphenyl group may favor interactions with serotonin or dopamine receptors.
8-Azaspiro[4.5]decane-7,9-dione Derivatives (Impurities)
Example Compounds :
- Imp. L(EP) : 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3)
- Imp. M(EP) : 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 80827-62-9)
| Parameter | Target Compound | Imp. L/M |
|---|---|---|
| Core Structure | 8-Azaspiro[4.5]decane | 8-Azaspiro[4.5]decane |
| Substituents | (R)-1-(4-Methoxyphenyl)ethyl | Halogenated alkyl chains |
| Functional Groups | Amine, methoxy | Amine, ketone (dione), halogen |
| Molecular Weight | 288.4 | ~300–350 (estimated) |
Analysis: The halogenated alkyl chains in Imp. The dione rings reduce basicity compared to the target compound’s amine, likely altering pharmacokinetic profiles .
Triazaspiro[4.5]decan-4-one Derivatives
Example Compound : n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1-3-8-triazaspiro[4.5]decan-4-one hydrochloride
| Parameter | Target Compound | Triazaspiro Derivative |
|---|---|---|
| Core Structure | 8-Azaspiro[4.5]decane | 1,3,8-Triazaspiro[4.5]decan-4-one |
| Substituents | (R)-1-(4-Methoxyphenyl)ethyl | 4-Fluorophenyl-oxobutyl + methyl |
| Functional Groups | Amine, methoxy | Amine, ketone, fluorine |
| Molecular Weight | 288.4 | ~450–500 (estimated) |
Analysis :
The triazaspiro core adds two additional nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. The 4-fluorophenyl group enhances metabolic stability, while the ketone may limit CNS penetration .
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Derivatives
Example Compound : 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS: 170876-14-9)
| Parameter | Target Compound | 3-Oxa-1-azaspiro Derivative |
|---|---|---|
| Core Structure | 8-Azaspiro[4.5]decane | 3-Oxa-1-azaspiro[4.5]dec-1-ene |
| Substituents | (R)-1-(4-Methoxyphenyl)ethyl | Methyl |
| Functional Groups | Amine, methoxy | Amine, ether |
| Molecular Weight | 288.4 | 168.2 |
Analysis : Replacing a nitrogen with oxygen reduces basicity and alters electron distribution. The smaller size (MW 168.2) and ether group improve solubility but may reduce receptor affinity .
Preparation Methods
Azide-Mediated Cyclization
A continuous flow chemistry method was developed to mitigate hazards associated with azide intermediates. In this process, 3-bromopropylamine hydrobromide undergoes azidation with sodium azide in dimethylformamide (DMF) at 80°C, yielding 3-azido-1-propanol. Subsequent Staudinger reduction with triphenylphosphine generates the primary amine, which participates in a cyclization reaction to form the spirocyclic framework. This method achieved a 72% yield for the spiro intermediate, though enantiomeric control required additional steps.
Boc-Protected Intermediate Synthesis
tert-Butoxycarbonyl (Boc) protection is critical for stabilizing amines during spiro ring formation. For example, tert-butyl (3-bromopropyl)carbamate was synthesized from 3-bromopropylamine hydrobromide and di-tert-butyl dicarbonate in methanol, followed by cyclization under basic conditions to form the 8-azaspiro[4.5]decan-8-yl core. Deprotection with trifluoroacetic acid (TFA) yielded the free amine, which was further functionalized.
Functionalization of the Spirocyclic Core
N-Alkylation with (R)-1-(4-Methoxyphenyl)ethylamine
The final step involves coupling the spirocyclic amine with (R)-1-(4-methoxyphenyl)ethylamine. A reductive amination protocol using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C achieved 89% yield. Alternatively, palladium-catalyzed Buchwald-Hartwig amination was employed for aryl coupling, though this required stringent anhydrous conditions.
Protecting Group Strategies
Boc and benzyl groups were used to protect reactive amines during functionalization. For example, Boc-protected 8-azaspiro[4.5]decan-1-amine was alkylated with (R)-1-(4-methoxyphenyl)ethyl bromide, followed by deprotection with HCl in dioxane to yield the target compound.
Analytical and Process Optimization Data
Table 1: Comparative Analysis of Synthetic Methods
Challenges and Innovations
Hazards of Azide Intermediates
The use of azides in traditional batch reactions poses explosion risks. Transitioning to continuous flow systems reduced hazardous intermediate accumulation, improving safety without compromising yield.
Scalability of Biocatalysis
While ω-TA-mediated amination offered high ee, enzyme stability at scale required optimization. Immobilizing ω-TA on epoxy resin enhanced recyclability, enabling six cycles with <10% activity loss.
Purity and Byproduct Management
Chromatographic purification was essential for removing diastereomers in auxiliary-based routes. Crystallization from ethanol/water mixtures improved purity to >95%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
